molecular formula C16H30MgO4 B032939 Magnesium valproate CAS No. 62959-43-7

Magnesium valproate

Cat. No.: B032939
CAS No.: 62959-43-7
M. Wt: 310.71 g/mol
InChI Key: LKLLHOIUJVEAGU-UHFFFAOYSA-L
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Description

Magnesium valproate is an organic salt form of valproic acid, offering enhanced stability and a distinct pharmacokinetic profile for research applications. This compound serves as a potent inhibitor of histone deacetylases (HDACs), class I and IIa, leading to increased histone acetylation and subsequent alterations in gene expression. This mechanism underpins its primary research value in the fields of epigenetics, neurobiology, and oncology, where it is utilized to investigate chromatin remodeling, neuronal excitability, and cellular differentiation processes. Unlike its parent acid, the magnesium salt may provide improved handling characteristics and solubility in aqueous systems. Researchers employ this compound in in vitro and in vivo models to study its potential neuroprotective effects, its role in mood stabilization, and its impact on seizure thresholds. Furthermore, its HDAC inhibitory activity makes it a valuable tool for probing the reversal of epigenetic silencing in cancer cells and for studying models of bipolar disorder and other neurological conditions. This product is presented as a high-purity compound to ensure reproducible and reliable experimental results, strictly for research use in laboratory settings.

Properties

IUPAC Name

magnesium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLLHOIUJVEAGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041062
Record name Magnesium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62959-43-7
Record name Magnesium Valproate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE MAGNESIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

Valproic acid reacts stoichiometrically with magnesium alkoxides in corresponding alcohols (e.g., ethanol for magnesium ethoxide) at room temperature. The reaction completes within 2–3 minutes, forming a homogeneous solution. Precipitation is induced by adding acetone, yielding a microcrystalline product with 95% purity without further purification.

Representative Procedure:

  • Reagent Preparation: Dissolve magnesium ethoxide in ethanol.

  • Acid Addition: Introduce valproic acid under continuous stirring.

  • Precipitation: Add acetone gradually to the reaction mixture.

  • Isolation: Filter and dry the precipitate under vacuum.

Analytical Confirmation:

  • Elemental Analysis: C16H30O4Mg\text{C}_{16}\text{H}_{30}\text{O}_4\text{Mg}: Found C 62.1%, H 9.9%, Mg 7.7% (Theoretical: C 61.85%, H 9.7%, Mg 7.8%).

  • NMR Spectroscopy: 1H^1\text{H} NMR (D2_2O, 300 MHz) shows characteristic peaks at 0.82–0.91 ppm (12H, t, CH3_3), 1.2–1.5 ppm (16H, m, CH2_2), and 2.15–2.28 ppm (2H, m, CHCO).

Advantages Over Traditional Methods

Parameter Alkoxide Method Magnesium Oxide Method
Reaction Time 2–3 minutesHours
Product Form CrystallineAmorphous
Purity 95% (no purification needed)Requires post-synthesis purification
Solvent Volume MinimalExcess
Bioavailability HighModerate

This method eliminates contamination risks by avoiding excess reagents and simplifies downstream processing through rapid crystallization.

Process Optimization and Scalability

Solvent Selection and Temperature Control

Ethanol and methanol are preferred solvents due to their compatibility with magnesium alkoxides. Room-temperature reactions prevent thermal degradation, preserving the integrity of valproic acid. Controlled acetone addition ensures consistent crystal morphology, critical for pharmaceutical formulations.

Industrial-Scale Adaptation

The alkoxide method’s brevity and efficiency make it suitable for large-scale production. Key considerations include:

  • Stoichiometric Precision: Ensuring a 1:1 molar ratio of valproic acid to magnesium alkoxide.

  • Mixing Efficiency: High-shear mixers enhance homogeneity in bulk reactions.

  • Drying Protocols: Vacuum drying at ≤30°C maintains crystallinity.

Analytical Validation of Synthesis Output

Post-synthesis analyses ensure compliance with pharmacopeial standards. Gas chromatography (GC) methods validated per ICH guidelines confirm assay specificity, linearity (r=0.999r = 0.999), and precision (RSD < 2%).

Forced Degradation Studies:

  • Acidic/Alkaline Conditions: Refluxing with 0.1 M HCl/NaOH (80°C, 2 hours) causes <5% degradation.

  • Thermal Stress: Exposure to 110°C for 48 hours results in minimal decomposition.

Pharmaceutical Formulation Considerations

Crystalline this compound’s enhanced solubility and stability facilitate its incorporation into tablets, capsules, and suspensions. Excipient compatibility studies recommend avoiding strong oxidizers and hygroscopic agents to prevent deliquescence .

Chemical Reactions Analysis

Types of Reactions: Magnesium valproate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Pharmacological Properties

1.1 Antiepileptic Effects
Magnesium valproate is primarily recognized for its antiepileptic properties. It functions by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity and reduce seizure frequency. A study indicated that this compound, when used in combination with carbamazepine, significantly decreased the frequency and duration of seizures in patients with epilepsy .

1.2 Treatment of Cognitive Impairment
Recent meta-analyses have suggested that this compound may improve cognitive function and psychiatric symptoms in patients with dementia. The findings indicated that it could serve as an adjunct therapy, enhancing the efficacy of existing treatment regimens .

Clinical Applications

2.1 Cancer Therapy
this compound has been investigated for its potential role in cancer therapy, particularly in overcoming chemotherapy resistance. A phase II study explored its use alongside hydralazine to enhance the efficacy of chemotherapy in patients with refractory solid tumors . The combination aimed to target tumor-initiating cells, thereby improving treatment outcomes.

2.2 Management of SSADH Deficiency
In patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, this compound has been employed as part of the management strategy to control seizures associated with this metabolic disorder .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound shows enhanced bioavailability compared to traditional formulations of valproic acid. A novel crystalline form of this compound has been developed that demonstrates improved absorption and prolonged therapeutic effects in animal models . This advancement paves the way for more effective pharmaceutical compositions.

Case Studies and Research Findings

StudyFocusFindings
Candelaria et al., 2009Epigenetic therapyThis compound combined with hydralazine improved chemotherapy response in solid tumors .
Cong et al., 2022Cognitive functionMeta-analysis supports this compound's role in treating cognitive impairment in dementia patients .
Research on SSADHSeizure managementEffective in controlling seizures associated with SSADH deficiency .

Conclusion and Future Directions

This compound exhibits significant promise across various therapeutic domains, particularly in neurology and oncology. Its enhanced pharmacokinetic properties make it a valuable candidate for further clinical research. Future studies should focus on large-scale clinical trials to validate its efficacy and safety across diverse patient populations.

Mechanism of Action

Magnesium valproate exerts its effects primarily through the modulation of neurotransmitter levels in the brain. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and inhibits the activity of excitatory neurotransmitters such as glutamate. This dual action helps to stabilize neuronal activity and prevent seizures .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Pharmacodynamics and Clinical Efficacy

  • Migraine Prophylaxis :
    • A randomized double-blind trial (n=122) showed that magnesium valproate (200–500 mg/day) combined with magnesium reduced migraine frequency by 50% in 68% of patients, comparable to sodium valproate alone (500–1000 mg/day) but with fewer side effects .
    • Magnesium co-administration allowed lower valproate doses (200 mg/day) while maintaining efficacy, suggesting synergistic effects .
Parameter This compound Sodium Valproate
Effective Dose (mg/day) 200–500 500–1000
Migraine Frequency Reduction 68% 60–65%
Common Side Effects Gastrointestinal disturbances (15%) Weight gain, hepatotoxicity (20–25%)
Retention Rate 92% 84%

Pharmacokinetics

  • This compound exhibits slower absorption but comparable bioavailability to sodium valproate. Enteric-coated formulations reduce gastrointestinal side effects .

Comparison with Lithium Carbonate

Bipolar Disorder and Mania

  • A meta-analysis of 14 studies (n=1,200) showed equivalent efficacy between this compound and lithium carbonate in reducing manic symptoms (weighted effect size d=0.50, P>0.05). However, this compound had a faster onset (significant improvement at Week 2) and fewer renal/thyroid side effects .
Parameter This compound Lithium Carbonate
Response Rate 75% 78%
Common Side Effects Sedation (12%) Tremor, polyuria (30%)
Onset of Action 2 weeks 4–6 weeks

Comparison with Other Magnesium Compounds

Magnesium Oxide vs. This compound in Migraine

  • A 24-week trial (n=63) demonstrated equivalent efficacy between magnesium oxide (500 mg/day) and valproate (800 mg/day) in reducing migraine attacks. However, magnesium oxide lacks valproate’s antiepileptic and mood-stabilizing properties .

Magnesium Citrate

  • A systematic review found magnesium citrate (600 mg/day) effective for migraine prevention but less potent than valproate in severe cases .

Synergistic Effects in Combination Therapy

  • Migraine: Concurrent magnesium-valproate therapy reduced attack duration by 40% and painkiller use by 50%, outperforming monotherapy (P<0.001) .
  • Depression : this compound combined with SSRIs (e.g., paroxetine) improved treatment-resistant depression response rates from 35% to 81% (OR=4.60, P<0.00001) .

Market and Economic Considerations

  • The global this compound market is projected to grow at a 3.17% CAGR (2024–2032), driven by its cost-effectiveness and expanding applications in epilepsy and bipolar disorder .
  • Incremental cost-effectiveness ratios (ICER) for combination therapies (e.g., Xianyu capsules + this compound) are 7,051 USD, justifying higher costs with improved outcomes .

Biological Activity

Magnesium valproate is a compound formed by the combination of magnesium and valproic acid, primarily used in the treatment of epilepsy and as a potential therapeutic agent for various neurological and oncological conditions. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Histone Deacetylase Inhibition : this compound acts as an inhibitor of histone deacetylases (HDAC), which are enzymes involved in the regulation of gene expression. Inhibition of HDAC leads to increased acetylation of histones, promoting gene expression associated with apoptosis and differentiation in cancer cells .
  • Neuroprotective Effects : The compound has been shown to exert neuroprotective effects through modulation of neurotransmitter systems, particularly by enhancing GABAergic activity and inhibiting excitotoxicity mediated by NMDA receptors. This is particularly relevant in conditions such as dementia and epilepsy .
  • Anti-tumor Activity : Recent studies indicate that this compound, in combination with magnesium chloride, significantly reduces cell proliferation and migration in various cancer cell lines, including bladder cancer. This effect is mediated through pathways leading to apoptosis and cell cycle arrest .

Case Studies and Trials

  • Migraine Prophylaxis : A randomized controlled trial evaluated the efficacy of magnesium-sodium valproate therapy compared to sodium valproate alone in migraine patients. Results indicated that the combination therapy significantly reduced migraine frequency and severity, suggesting that magnesium enhances the therapeutic effects of sodium valproate .
  • Epilepsy Treatment : A non-blinded study involving 320 patients demonstrated that this compound is effective as monotherapy for both generalized and partial epilepsy. Patients showed significant improvements in seizure control with an acceptable safety profile .
  • Cancer Treatment : A phase I study on cervical cancer patients treated with this compound revealed that doses between 20 mg/kg and 40 mg/kg effectively inhibited HDAC activity and induced histone hyperacetylation in tumor tissues, indicating its potential as an adjunctive cancer therapy .

Efficacy Table

Study FocusPopulationInterventionKey Findings
Migraine Prophylaxis222 migraine patientsMagnesium + Sodium ValproateSignificant reduction in frequency/severity (P < 0.001)
Epilepsy Treatment320 epilepsy patientsThis compoundEffective monotherapy with good tolerability
Cancer Treatment12 cervical cancer patientsThis compoundInhibition of HDAC activity; histone hyperacetylation observed

Q & A

Q. What experimental designs are optimal for evaluating the efficacy of magnesium valproate in migraine prophylaxis?

To assess efficacy, randomized controlled trials (RCTs) with double-blind protocols are recommended. Key endpoints include headache frequency, severity (e.g., visual analog scale), duration, and analgesic use. For example, a 2021 RCT compared this compound (Group A), sodium valproate (Group B), and combination therapy (Group C) over 3 months. Results showed this compound reduced headache frequency from 6.65 ± 1.65 to 1.60 ± 0.76 episodes/month (p < 0.001) . Ensure stratification by baseline severity and use validated tools like the International Headache Society criteria.

Q. How does this compound modulate neuronal excitability compared to other valproate salts?

this compound enhances anticonvulsant effects by reducing calcium ion conductance and activating Na+/K+ pumps. Animal studies demonstrate its synergy with valproic acid in pentylenetetrazol-treated rats, improving redox balance (e.g., glutathione levels) and suppressing excitatory amino acids (aspartate, glycine) . Methodologically, in vitro electrophysiological assays (patch-clamp) and microdialysis for neurotransmitter quantification are critical.

Q. What pharmacokinetic parameters distinguish this compound from sodium valproate in preclinical models?

Key parameters include bioavailability, plasma half-life, and tissue distribution. A 2019 rat study found this compound achieves peak plasma concentrations at 2–4 hours post-administration, with a 12-hour half-life, comparable to sodium valproate. Use HPLC or LC-MS for precise quantification of valproic acid metabolites in plasma and brain tissue .

Advanced Research Questions

Q. How can meta-analytic methods resolve contradictions in efficacy data between this compound and lithium carbonate for bipolar disorder?

A 2010 meta-analysis of 14 studies found no significant efficacy difference between this compound (weighted effect size d = 0.50, 95% CI: -0.57–1.58) and lithium carbonate for manic episodes. To address heterogeneity, apply random-effects models, assess publication bias via funnel plots, and adjust for covariates like dosing regimens and patient adherence .

Q. What statistical approaches are recommended for analyzing this compound’s role in preventing antidepressant-induced mood switches?

Use logistic regression with odds ratios (ORs) and 95% confidence intervals. A meta-analysis reported this compound’s switch rate at 2.2% vs. 16.92% with antidepressants (OR = 0.11, 95% CI: 0.03–0.39; p = 0.0005). Sensitivity analyses should account for study quality (e.g., Jadad score) and confounders like comorbid anxiety .

Q. How do combination therapies (e.g., this compound + donepezil) impact cognitive outcomes in Alzheimer’s disease?

A 2018 RCT (n = 60) combined this compound with donepezil, showing improved Mini-Mental State Examination scores (86.67% efficacy vs. 66.67% monotherapy). Employ mixed-effects models to track longitudinal changes and control for covariates like age and baseline cognitive function. Neuroimaging (MRI/PET) can validate synaptic density improvements .

Methodological Guidance

Q. Table 1: Key Efficacy Metrics from Migraine Prophylaxis Trials

ParameterThis compound (Baseline → 3 Months)Sodium Valproate (Baseline → 3 Months)
Headache Frequency6.65 ± 1.65 → 1.60 ± 0.76*6.89 ± 1.52 → 1.40 ± 0.75*
Pain Severity (VAS)5.33 ± 0.67 → 1.71 ± 0.55*5.27 ± 0.79 → 1.26 ± 0.59*
Analgesic Use6.45 ± 0.95 → 1.72 ± 0.58*6.27 ± 0.94 → 1.26 ± 0.59*
All p < 0.001 vs. baseline .

Q. How to address confounding variables in observational studies of this compound’s neuroprotective effects?

  • Propensity score matching : Balance groups by age, comorbidities, and concurrent medications.
  • Multivariable regression : Adjust for serum magnesium levels, which may influence outcomes.
  • Sensitivity analyses : Exclude patients with non-adherence or polypharmacy .

Q. What are the best practices for replicating this compound’s redox modulation effects in preclinical studies?

  • Use standardized PTZ-induced seizure models in Sprague-Dawley rats.
  • Quantify oxidative markers (MDA, SOD) via spectrophotometry.
  • Report detailed protocols for this compound synthesis (e.g., USP guidelines for lanthanum solution preparation ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Magnesium valproate
Reactant of Route 2
Magnesium valproate

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